molecular formula C7H3Cl2F3O2 B6314452 2,4-Dichloro-5-(trifluoromethoxy)phenol CAS No. 1807183-24-9

2,4-Dichloro-5-(trifluoromethoxy)phenol

Cat. No. B6314452
CAS RN: 1807183-24-9
M. Wt: 247.00 g/mol
InChI Key: UMOYJUJVWRQVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-(trifluoromethoxy)phenol (2,4-D) is an organic compound belonging to the phenol family, which is widely used in various scientific and industrial applications. It has a wide range of applications, from chemical synthesis to drug development. 2,4-D has been used as a reagent for the synthesis of various organic compounds, and it is also used as an insecticide, herbicide, and fungicide. The compound is known to have a wide range of biochemical and physiological effects, and it has been extensively studied for its potential applications in the medical and pharmaceutical fields.

Scientific Research Applications

2,4-Dichloro-5-(trifluoromethoxy)phenol has a wide range of scientific research applications. It is used as a reagent for the synthesis of organic compounds, and it is also used in the synthesis of polymers, catalysts, and other materials. It is also used in the synthesis of drugs and other pharmaceutical products. Furthermore, 2,4-Dichloro-5-(trifluoromethoxy)phenol has been studied for its potential use in the medical and pharmaceutical fields, as it has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(trifluoromethoxy)phenol is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2,4-Dichloro-5-(trifluoromethoxy)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the body. This can lead to an increase in muscle contractions, increased sweating, increased heart rate, and increased respiration. Additionally, 2,4-Dichloro-5-(trifluoromethoxy)phenol has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects, as well as anti-cancer effects.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-5-(trifluoromethoxy)phenol has several advantages for lab experiments. It is a relatively inexpensive and readily available reagent, and it is also easy to synthesize. Additionally, it is stable and non-toxic, making it safe to use in laboratory experiments. However, 2,4-Dichloro-5-(trifluoromethoxy)phenol has some limitations as well. It is volatile and can be difficult to purify, and it can also be difficult to store and transport.

Future Directions

There are several potential future directions for 2,4-Dichloro-5-(trifluoromethoxy)phenol research. One potential direction is the development of new methods for synthesizing 2,4-Dichloro-5-(trifluoromethoxy)phenol. Additionally, further research could be done to explore the potential medical and pharmaceutical applications of 2,4-Dichloro-5-(trifluoromethoxy)phenol, such as its potential use as an anti-cancer agent. Further research could also be done to explore the biochemical and physiological effects of 2,4-Dichloro-5-(trifluoromethoxy)phenol, as well as its potential use as an insecticide, herbicide, and fungicide. Finally, further research could be done to explore the potential environmental impacts of 2,4-Dichloro-5-(trifluoromethoxy)phenol, and to develop methods for reducing its environmental impact.

Synthesis Methods

2,4-Dichloro-5-(trifluoromethoxy)phenol can be synthesized by several different methods. The most common method is the reaction of 2,4-dichlorophenol with trifluoromethanesulfonic acid (TFSA) in the presence of a catalyst. This reaction is highly efficient and produces high yields of the desired product. Other methods of synthesis include the reaction of 2,4-dichlorophenol with trifluoroacetic anhydride (TFA) or trifluoroacetic acid (TFA) in the presence of a catalyst, and the reaction of 2,4-dichlorophenol with a mixture of trifluoroacetic acid and trifluoromethanesulfonic acid.

properties

IUPAC Name

2,4-dichloro-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOYJUJVWRQVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(trifluoromethoxy)phenol

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